S100 alpha protein, human
Description
The S100 alpha protein (S100A1) belongs to the S100 calcium-binding protein family, characterized by two EF-hand motifs that enable Ca²⁺ coordination . It forms homodimers or heterodimers (e.g., with S100B) and regulates intracellular processes such as muscle contraction, apoptosis, and calcium homeostasis . S100A1 is encoded by the S100A1 gene located on chromosome 1q21 . It is highly expressed in human heart, skeletal muscle, and brain , with lower levels in kidneys, thyroid follicular cells, and exocrine glands . Unlike other S100 proteins, S100A1 exhibits tissue-specific expression; for example, its mRNA is absent in rodent hearts but abundant in humans, highlighting species-specific functional adaptations .
Properties
CAS No. |
143923-34-6 |
|---|---|
Molecular Formula |
C13H20O2 |
Synonyms |
S100 alpha protein, human |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar S100 Proteins
The S100 family comprises over 25 members with distinct structural, expression, and functional profiles. Below is a detailed comparison of S100A1 with key homologs:
Table 1: Comparative Analysis of S100A1 and Related Proteins
Structural and Functional Distinctions
Sequence and Dimerization :
- S100A1 and S100B share 58% sequence identity but differ in dimer stability. S100A1 forms homodimers, while S100B primarily exists as a ββ homodimer .
- S100A8/A9 forms a heterodimer critical for its pro-inflammatory role, unlike S100A1’s homodimeric structure .
Calcium Sensitivity :
- S100A1 exhibits higher Ca²⁺ affinity compared to S100B, enabling rapid signaling in muscle cells .
- S100A12 requires Ca²⁺ binding to activate immune pathways, whereas S100A8/A9 functions in both Ca²⁺-bound and free states .
Species-Specific Expression :
- Human S100A1 is abundant in cardiac tissue (4% of total S100 proteins in brain vs. 47% in bovine brain), whereas S100B dominates in human brain (96% vs. 53% in bovine) .
Pathological Roles :
- S100A1 downregulation correlates with heart failure, while S100B overexpression is linked to astrocyte activation in neurodegeneration .
- S100A8/A9 and S100A12 are biomarkers in inflammatory diseases (e.g., S100A8/A9 serum levels predict rheumatoid arthritis severity) .
Key Research Findings
- S100A1 in Muscle Function: S100A1 enhances sarcoplasmic reticulum Ca²⁺ release in cardiomyocytes, improving contractility. Knockout mice show impaired cardiac performance .
- S100B in Diagnostics: Elevated S100B in cerebrospinal fluid is a biomarker for blood-brain barrier disruption in traumatic brain injury .
- S100A8/A9 in Cancer : These proteins promote myeloid leukemia cell proliferation via NF-κB activation, making them therapeutic targets .
Q & A
Basic Research Questions
Q. How can researchers design experiments to detect S100 alpha protein expression in human tissues?
- Methodological Answer : Use validated antibodies (e.g., mouse monoclonal [B32.1] for IHC-FoFr or rabbit polyclonal antibodies for IHC-P/ICC-IF ) with standardized protocols. Optimize antigen retrieval methods (e.g., heat-induced epitope retrieval) and include controls such as tissue known to express S100 alpha (e.g., brain or antigen-presenting cells ). Quantify expression using image analysis software and validate results with orthogonal methods like Western blotting .
Q. What experimental considerations are critical for measuring S100 alpha via ELISA?
- Methodological Answer :
- Sample Preparation : Dilute plasma/serum samples 1:10–1:100 to avoid matrix interference . For tissue lysates, homogenize in PBS with protease inhibitors .
- Standard Curve : Prepare serial dilutions of recombinant S100 alpha protein (1–100 ng/mL) and validate linearity (R² > 0.98) .
- Technical Precision : Perform triplicate measurements and include intra- and inter-assay controls to monitor variability (<15% CV) .
- Instrumentation : Use a microplate reader with 450 nm absorbance detection and validate against log-log graph standards .
Q. How does the structural heterogeneity of S100 proteins impact experimental outcomes?
- Methodological Answer : S100 alpha exists as homodimers (α-α) or heterodimers (α-β), which may exhibit distinct binding affinities for calcium or target proteins like p53 . Use size-exclusion chromatography or native PAGE to separate isoforms . For functional assays, confirm dimer composition via mass spectrometry or crosslinking studies .
Advanced Research Questions
Q. How can conflicting data on S100 alpha’s role in cancer progression be resolved?
- Methodological Answer :
- Contextual Analysis : Compare studies for differences in sample types (e.g., primary tumors vs. metastases) or isoforms measured (α-α vs. α-β) .
- Functional Validation : Use CRISPR/Cas9 knockout models to assess S100 alpha’s impact on metastasis-associated pathways (e.g., MMP9 regulation) .
- Multi-Omics Integration : Correlate S100 alpha expression with transcriptomic/proteomic datasets to identify co-regulated pathways .
Q. What strategies optimize S100 alpha protein stability in in vitro assays?
- Methodological Answer :
- Buffer Composition : Include 1–2 mM CaCl₂ to stabilize the EF-hand domains and prevent aggregation . Avoid freeze-thaw cycles by aliquoting purified protein .
- Storage : Lyophilize recombinant S100 alpha with trehalose (5% w/v) for long-term stability at -80°C .
- Activity Monitoring : Regularly test calcium-binding capacity using fluorescent probes (e.g., Fura-2) .
Q. How do post-translational modifications (PTMs) of S100 alpha influence its interaction partners?
- Methodological Answer :
- PTM Detection : Use phospho-specific antibodies or mass spectrometry to identify modifications (e.g., phosphorylation at Ser20) .
- Binding Assays : Perform co-immunoprecipitation with wild-type vs. PTM-mutant S100 alpha in HEK293T cells .
- Structural Modeling : Map PTM sites onto 3D structures (PDB: 1K9K) to predict conformational changes affecting binding pockets .
Data Analysis & Validation
Q. How should researchers address cross-reactivity in S100 alpha immunoassays?
- Methodological Answer :
- Antody Validation : Test antibodies against recombinant S100 isoforms (e.g., S100A1, S100B) using dot blot .
- Blocking Strategies : Pre-adsorb antibodies with S100 beta protein to eliminate heterodimer cross-reactivity .
- Multiplex Assays : Combine ELISA with LC-MS/MS to confirm target specificity .
Q. What statistical approaches are recommended for analyzing S100 alpha expression in heterogeneous tissues?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
